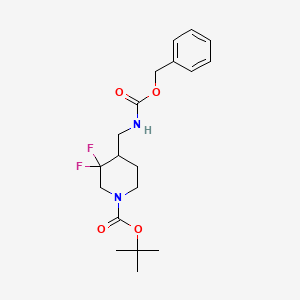

tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-15(19(20,21)13-23)11-22-16(24)26-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVHQVZLYZNATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is a tert-butyloxycarbonyl-protected amino acid ionic liquid. These types of compounds are often used in peptide synthesis, suggesting that their targets could be proteins or enzymes involved in peptide formation or modification.

Mode of Action

It is known that tert-butyloxycarbonyl-protected amino acid ionic liquids can be used in dipeptide synthesis. The proposed mechanism includes the attack of the 2-position of imidazolium ionic liquid by a coupling reagent to give a phosphonium intermediate, followed by the formation of acyloxyphosphonium from the protected amino acid anion.

Pharmacokinetics

It is known that the compound is a room-temperature ionic liquid, which suggests it may have unique solubility properties that could influence its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis using this compound can be affected by the choice of coupling reagent. Additionally, the compound is a room-temperature ionic liquid, suggesting that temperature may also influence its stability and efficacy.

Biological Activity

tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1373503-45-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C19H26F2N2O4

- Molecular Weight : 384.42 g/mol

- Boiling Point : 486.9 ± 45.0 °C (predicted)

- Density : 1.21 ± 0.1 g/cm³ (predicted)

- pKa : 12.51 ± 0.46 (predicted) .

Synthesis

The synthesis of tert-butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate typically involves a multi-step process that includes the formation of the piperidine ring and the introduction of the difluoro and benzyloxycarbonyl groups. The method often utilizes standard organic synthesis techniques such as amide coupling and fluorination.

Research indicates that this compound may exhibit various pharmacological effects due to its structural features, which allow it to interact with specific biological targets. It has been studied for its potential as a GPR119 agonist, which could have implications for the treatment of type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and improving glucose homeostasis .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can activate GPR119 in human embryonic kidney (HEK)293 cells, suggesting a pathway for therapeutic applications in metabolic disorders .

Case Study 1: GPR119 Agonism

In a study investigating GPR119 agonists, several analogs based on the structure of tert-butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate were synthesized and evaluated for their binding affinity and biological activity. The results indicated that certain derivatives showed strong binding affinity to GPR119, leading to enhanced GLP-1 secretion in vitro .

Case Study 2: Antidiabetic Potential

Another research project focused on the impact of various piperidine derivatives on glucose metabolism in diabetic models. The findings revealed that compounds similar to tert-butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate significantly lowered blood glucose levels in murine models, demonstrating potential as therapeutic agents for T2DM .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Recent studies have indicated that derivatives of piperidine compounds possess significant anticancer properties. The introduction of fluorine atoms in the structure enhances the lipophilicity and biological activity, making tert-butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate a candidate for developing anticancer agents. Research has shown that modifying piperidine with benzyloxycarbonyl groups can improve selectivity towards cancer cells while reducing toxicity to normal cells .

1.2 Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, and this particular compound may influence pathways involved in neuroprotection and cognitive enhancement. Preliminary studies indicate that such compounds could serve as scaffolds for developing drugs targeting conditions like Alzheimer’s disease .

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of tert-butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate typically involves multi-step reactions starting from commercially available piperidine derivatives. The process includes:

- Protection of the amine group.

- Introduction of the benzyloxycarbonyl group.

- Fluorination at specific positions to enhance biological activity.

Table 1: Synthetic Route Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine | Reflux | 85% |

| 2 | Benzyloxycarbonyl chloride | Room Temp | 90% |

| 3 | Fluorinating agent (e.g., DAST) | -78°C | 75% |

Toxicology and Safety Profile

Understanding the safety profile of tert-butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate is crucial for its application in drug development. Toxicological assessments reveal that while the compound exhibits low acute toxicity when administered orally, it can cause skin irritation upon contact .

Table 2: Toxicological Data Summary

| Parameter | Value |

|---|---|

| Acute Oral Toxicity | H301 (Toxic if swallowed) |

| Skin Irritation | H315 (Causes skin irritation) |

Case Studies and Research Findings

Several case studies have investigated the efficacy of piperidine derivatives in clinical settings:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a related piperidine derivative significantly inhibited tumor growth in xenograft models of breast cancer. The compound showed a reduction in tumor size by over 50% compared to control groups .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, another derivative exhibited protective effects against oxidative stress-induced neuronal death, suggesting a potential application for treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Functional Group Variations

The target compound is compared to analogs with modifications in substituents, fluorine content, and protective groups (Table 1).

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity.

Key Observations :

Fluorine Impact: The 3,3-difluoro substitution in the target compound and its analogs enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 1-Ts .

Protective Group Variations: The Z-group (benzyloxycarbonyl) in the target compound offers stronger protection for the amine compared to the benzylamino group in CAS 1067914-82-2 . This makes the target compound more suitable for stepwise syntheses requiring selective deprotection. The Boc group (common across fluorinated analogs) is acid-labile, enabling facile removal under mild acidic conditions .

Aminomethyl vs. Benzyloxycarbonylaminomethyl: The unprotected aminomethyl group (CAS 1303973-22-9) increases reactivity but reduces stability, limiting its utility in complex syntheses.

Physicochemical and Application-Based Differences

- Lipophilicity (LogP) :

Thermal Stability :

- Pharmaceutical Relevance: The Z-group in the target compound is a staple in peptide synthesis, whereas benzylamino analogs (CAS 1067914-82-2) are more common in small-molecule inhibitor development .

Q & A

What are the key synthetic challenges in preparing tert-butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate, and how can reaction conditions be optimized?

Basic: The synthesis involves multi-step sequences, including piperidine ring formation, fluorination, and protection/deprotection steps. Critical considerations include reagent selection (e.g., fluorinating agents like DAST or Deoxo-Fluor), temperature control to avoid side reactions, and protecting group compatibility (e.g., tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups) .

Advanced: Optimizing difluorination at the 3,3-position requires precise stoichiometry and inert atmospheres to prevent hydrolysis. Low yields may arise from competing elimination pathways; using anhydrous solvents (e.g., THF or DCM) and slow reagent addition can improve efficiency. Monitoring via NMR helps track fluorination progress .

Which analytical techniques are most effective for structural elucidation and purity assessment?

Basic: High-resolution and NMR confirm backbone structure, while NMR validates difluoro substitution. Mass spectrometry (ESI-TOF) determines molecular weight, and HPLC assesses purity (>95%) .

Advanced: Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and bond angles. For ambiguous cases, 2D NMR (e.g., COSY, NOESY) distinguishes regioisomers. Thermal gravimetric analysis (TGA) evaluates stability under heating .

How should researchers address contradictions between spectroscopic data and computational models?

Basic: Cross-validate NMR assignments with computational tools (e.g., DFT calculations for chemical shifts). Discrepancies may arise from solvent effects or dynamic processes .

Advanced: For crystallographic vs. NMR-derived conformations, perform variable-temperature NMR to detect rotamers. If X-ray data (e.g., C–F bond lengths) conflict with DFT-optimized structures, re-examine crystal packing effects or refine computational parameters (e.g., dispersion corrections) .

What safety protocols are essential when handling this compound?

Basic: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .

Advanced: In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis. For chronic exposure risks, implement air monitoring and biological sampling for metabolite detection .

How can stereochemical integrity be maintained during synthesis?

Basic: Use chiral auxiliaries or enantioselective catalysts during piperidine ring formation. Boc/Cbz groups protect amines without racemization .

Advanced: For diastereomer separation, employ chiral HPLC (e.g., Chiralpak IA column) or crystallize using solvent mixtures (hexane:EtOAc). Monitor enantiomeric excess via polarimetry or chiral derivatization .

What storage conditions prevent decomposition?

Basic: Store at -20°C under argon in amber vials to block light and moisture. Desiccants (silica gel) prolong shelf life .

Advanced: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products (e.g., Boc deprotection). LC-MS traces hydrolyzed byproducts like piperidine derivatives .

How is biological activity assessed for this compound?

Basic: Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Cytotoxicity is tested via MTT assays on cell lines .

Advanced: For structure-activity relationship (SAR) studies, modify the benzyloxycarbonyl group and compare IC values. Molecular docking (AutoDock Vina) predicts binding modes to guide rational design .

What purification strategies resolve synthetic intermediates?

Basic: Flash chromatography (silica gel, 10–20% EtOAc/hexane) removes polar impurities. Recrystallization from ethanol/water improves crystallinity .

Advanced: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations. Preparative TLC isolates mg-scale intermediates .

How do the 3,3-difluoro groups influence physicochemical properties?

Basic: Fluorine atoms enhance metabolic stability and lipophilicity (logP ~2.5). NMR chemical shifts (-120 to -140 ppm) confirm electronic effects .

Advanced: X-ray data show C–F···H interactions stabilizing crystal lattices. In solution, fluorine’s electronegativity alters pK of adjacent amines, affecting reactivity .

What mechanistic insights guide the design of derivatives?

Basic: Replace the benzyloxycarbonyl group with sulfonamides or ureas to modulate solubility. Introduce bioisosteres (e.g., cyclopropyl) to explore steric effects .

Advanced: Use QM/MM simulations to model transition states during fluorination. Kinetic isotope effects (KIEs) study rate-determining steps in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.